molecular formula C17H13Cl2N3O3 B2650823 2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide CAS No. 866237-03-8

2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Cat. No.: B2650823
CAS No.: 866237-03-8
M. Wt: 378.21
InChI Key: BGHRCHXBNSNSMB-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agricultural chemistry as herbicides to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenoxyacetic acid.

    Synthesis of 4-phenyl-1,2,5-oxadiazole: This involves the cyclization of appropriate precursors under specific conditions.

    Coupling Reaction: The final step involves coupling 2,4-dichlorophenoxyacetic acid with 4-phenyl-1,2,5-oxadiazole in the presence of a coupling agent like carbodiimide to form the desired propanamide.

Industrial Production Methods

Industrial production methods would typically involve large-scale synthesis using similar reaction conditions but optimized for yield and cost-effectiveness. This may include continuous flow reactors and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.

    Reduction: Reduction reactions may target the oxadiazole ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Compounds with substituted halogen atoms.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on plant physiology and potential herbicidal activity.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Utilized in the formulation of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide involves:

    Molecular Targets: The compound targets specific enzymes or receptors in plants, disrupting normal physiological processes.

    Pathways Involved: It may interfere with photosynthesis, cell division, or other critical pathways in plants.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is unique due to the presence of the oxadiazole ring, which may confer different chemical properties and biological activities compared to other phenoxy herbicides.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c1-10(24-14-8-7-12(18)9-13(14)19)17(23)20-16-15(21-25-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHRCHXBNSNSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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